molecular formula C15H18FNO4 B13013820 2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B13013820
M. Wt: 295.31 g/mol
InChI Key: UGCUXJIEPKAJKT-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a tetrahydroisoquinoline core

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions . The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

8-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-9-6-10(13(18)19)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3,(H,18,19)

InChI Key

UGCUXJIEPKAJKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)C(=O)O)F

Origin of Product

United States

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